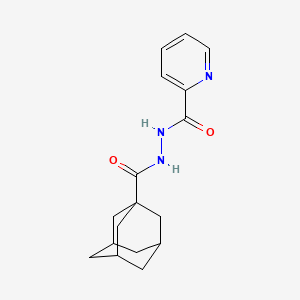amino}benzene CAS No. 88766-30-7](/img/structure/B14147156.png)
{[(Methoxycarbonyl)disulfanyl](methyl)amino}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(Methoxycarbonyl)disulfanylamino}benzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxycarbonyl group, a disulfanyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(Methoxycarbonyl)disulfanylamino}benzene typically involves the following steps:
Formation of the Methoxycarbonyl Group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the Disulfanyl Group: The disulfanyl group can be introduced via a thiol-disulfide exchange reaction, where a thiol reacts with a disulfide compound under mild conditions.
Attachment of the Methylamino Group: This step involves the reaction of an amine with a methylating agent, such as methyl iodide, to form the methylamino group.
Industrial Production Methods
In an industrial setting, the production of {(Methoxycarbonyl)disulfanylamino}benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {(Methoxycarbonyl)disulfanylamino}benzene can undergo oxidation reactions, where the disulfanyl group is oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives, which can further react to form various sulfur-containing compounds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
{(Methoxycarbonyl)disulfanylamino}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {(Methoxycarbonyl)disulfanylamino}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{(Methoxycarbonyl)disulfanylamino}benzene: Characterized by the presence of a methoxycarbonyl group, disulfanyl group, and methylamino group.
{(Methoxycarbonyl)disulfanylamino}benzene: Similar structure but with an ethylamino group instead of a methylamino group.
{(Methoxycarbonyl)disulfanylamino}toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
{(Methoxycarbonyl)disulfanylamino}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88766-30-7 |
|---|---|
Formule moléculaire |
C9H11NO2S2 |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
methyl [(N-methylanilino)disulfanyl]formate |
InChI |
InChI=1S/C9H11NO2S2/c1-10(14-13-9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
RRJIXXHGJVJKFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)SSC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)

![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)


![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)

![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)


